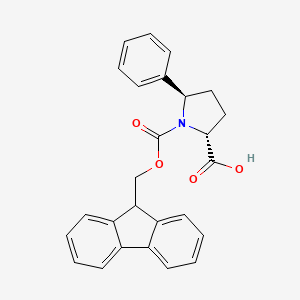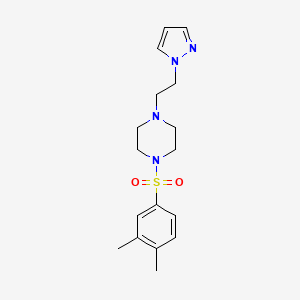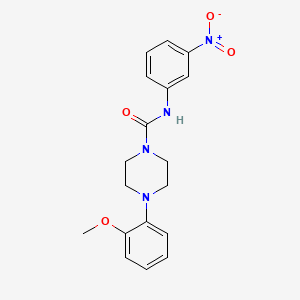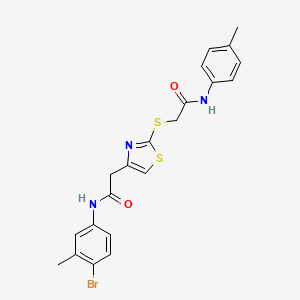
N-(4-Chlorbenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H18ClN3O3S2 and its molecular weight is 435.94. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Thiazolderivate, einschließlich der in Frage stehenden Verbindung, wurden auf ihr Potenzial als antimikrobielle Wirkstoffe untersucht. Sie können der Medikamentenresistenz in Krankheitserregern entgegenwirken, indem sie die Biosynthese bakterieller Lipide oder durch andere Mechanismen hemmen . Dies macht sie wertvoll für die Entwicklung neuer Antibiotika, insbesondere in einer Zeit, in der die Antibiotikaresistenz ein wachsendes Problem darstellt.
Antitumoraktivität
Die Derivate der Verbindung haben sich als vielversprechend als antiproliferative Wirkstoffe erwiesen, insbesondere gegen Brustkrebszelllinien wie MCF7 . Ihre Fähigkeit, das Wachstum von Krebszellen zu hemmen, könnte in Chemotherapeutika genutzt werden und bietet einen neuen Weg für die Krebsbehandlung.
Molekulare Modellierung
Molekulare Docking-Studien von Thiazolderivaten wurden durchgeführt, um ihre Bindungsmodi mit verschiedenen Rezeptoren zu verstehen . Diese Anwendung ist entscheidend für das rationale Design von Medikamenten und ermöglicht es Forschern vorherzusagen, wie diese Verbindungen mit biologischen Zielstrukturen interagieren und ihre Aktivität beeinflussen könnten.
Forschung zur Medikamentenresistenz
Die Untersuchung von Thiazolderivaten trägt auch zum Verständnis bei, wie Krebszellen und Krankheitserreger Resistenzen gegen Medikamente entwickeln . Durch die Analyse der Wirkmechanismen und Resistenzen können neue Strategien entwickelt werden, um diese Herausforderungen zu bewältigen.
Pharmakologische Studien
Die pharmakologischen Aktivitäten von Thiazolderivaten beschränken sich nicht auf antimikrobielle und antitumorale Eigenschaften. Sie sollen entzündungshemmende, antimykotische, antituberkulöse und Antitumoraktivitäten besitzen . Dieses breite Spektrum pharmakologischer Wirkungen macht sie zu einem vielversprechenden Thema für laufende Forschung und Medikamentenentwicklung.
Analytische Chemie
Die physikalisch-chemischen Eigenschaften und spektroanalytischen Daten von Thiazolderivaten sind im Bereich der analytischen Chemie wichtig . Das Verständnis dieser Eigenschaften hilft bei der Identifizierung, Quantifizierung und Qualitätskontrolle dieser Verbindungen in verschiedenen Formulierungen.
Medizinische Chemie
In der medizinischen Chemie werden die Derivate der Verbindung auf ihre medizinischen Eigenschaften untersucht. Insbesondere der Thiazol-Kern ist ein wichtiges Strukturmerkmal, das eine erhebliche biologische Aktivität verleiht und ihn zu einem Ziel für die Entwicklung neuer Therapeutika macht .
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S2/c1-13-2-8-17(9-3-13)28(25,26)23-19-22-16(12-27-19)10-18(24)21-11-14-4-6-15(20)7-5-14/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPOKGGQMJJODQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 6-(tert-butyl)-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2574244.png)
![N-(2,3-dimethylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2574245.png)
![1-(2,4-difluorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2574246.png)
![N-cyclohexyl-2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2574247.png)
![3-fluoro-N-{[4-(2-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2574248.png)
![1-Fluorosulfonyloxy-3-[(phenylcarbamoylamino)methyl]benzene](/img/structure/B2574250.png)

![[2-[[4-(Difluoromethoxy)benzoyl]amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2574254.png)

![6-(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2574257.png)


![(2Z)-3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2574261.png)

